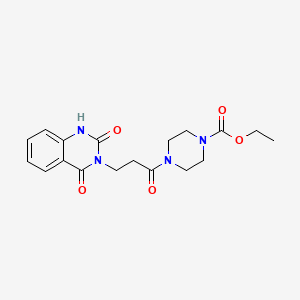
tert-Butyl (2,2-difluoroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,2-difluoroethyl)carbamate: is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is known for its unique properties, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: . These services ensure the compound is manufactured to meet the required purity and quality standards for research purposes.
化学反応の分析
Types of Reactions: tert-Butyl (2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carbamic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.
Hydrolysis: The major products are carbamic acid and tert-butyl alcohol.
科学的研究の応用
tert-Butyl (2,2-difluoroethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate derivatives.
Medicine: Research into potential therapeutic applications, such as the development of enzyme inhibitors or prodrugs, is ongoing.
作用機序
The mechanism of action of tert-Butyl (2,2-difluoroethyl)carbamate involves its ability to form stable carbamate derivatives with various biological molecules. This interaction can inhibit the activity of enzymes by modifying their active sites, thereby affecting their function. The molecular targets and pathways involved depend on the specific biological system being studied.
類似化合物との比較
tert-Butyl carbamate: Similar in structure but lacks the difluoroethyl group, making it less reactive in certain chemical reactions.
tert-Butyl (2,2,2-trifluoroacetyl)carbamate: Contains a trifluoroacetyl group instead of a difluoroethyl group, leading to different reactivity and applications.
Uniqueness: tert-Butyl (2,2-difluoroethyl)carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
tert-butyl N-(2,2-difluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-7(2,3)12-6(11)10-4-5(8)9/h5H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTOBQFJNNYMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)
![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)



![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)
![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)




![N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2786862.png)
